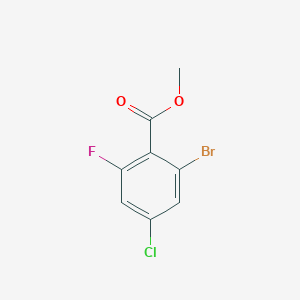

Methyl 2-bromo-4-chloro-6-fluorobenzoate

Description

Significance of Halogenated Benzoate (B1203000) Esters in Synthetic Chemistry

Halogenated benzoate esters are a class of compounds recognized for their versatility and significance as intermediates in modern organic synthesis. Their importance stems from the reactivity of the halogen substituents, which can be selectively manipulated to form new carbon-carbon and carbon-heteroatom bonds. This capability makes them fundamental building blocks for a wide array of complex molecules.

One of the primary applications of these compounds is in the synthesis of pharmaceuticals and agrochemicals. indiamart.com They serve as key precursors in the development of active pharmaceutical ingredients (APIs), including anticancer drugs, antidepressants, and antiviral agents. csnvchem.comnvchem.netnbinno.com For instance, related compounds like 4-bromo-2-fluorobenzoic acid are crucial raw materials for synthesizing drugs such as enzalutamide (B1683756) and Venclexta. guidechem.com The halogen atoms on the aromatic ring, particularly bromine and iodine, are highly effective functional groups for participating in transition-metal-catalyzed cross-coupling reactions. indiamart.com Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the precise and efficient construction of complex molecular scaffolds from these halogenated precursors. guidechem.com

Furthermore, the presence of fluorine atoms in these molecules can impart unique properties to the final products, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity, which are highly desirable traits in drug discovery. The broader class of halogenated aromatic compounds, including benzoates, has also been investigated for specialized applications such as stimulating the microbial dechlorination of environmental pollutants like PCBs. bldpharm.com The reactivity and utility of this class of compounds underscore their foundational role in constructing the complex organic molecules that are central to medicine and materials science.

Overview of Research Trajectories for Methyl 2-bromo-4-chloro-6-fluorobenzoate

While specific, in-depth research studies focusing exclusively on this compound are not extensively reported in publicly available scientific literature, its structural features allow for a clear projection of its potential research trajectories. As a polysubstituted aromatic ester, it is primarily categorized as a versatile building block for organic synthesis. Its value lies in the potential for selective manipulation of its three different halogen atoms and the ester group.

Projected research applications for this compound are centered on its use as an intermediate. The bromine atom, being the most reactive of the halogens present in many cross-coupling reactions, would likely serve as the primary site for transformations like Suzuki or Stille couplings to introduce new aryl or alkyl groups. The chlorine and fluorine atoms are generally less reactive under these conditions, allowing for a high degree of regioselectivity. Subsequent reactions could then target the chloro group under more forcing conditions or utilize the fluorine atom to modulate the electronic properties of the molecule.

The ester functional group provides another point for chemical modification, such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol. This multi-functional nature makes this compound a potentially valuable scaffold for generating libraries of complex compounds in medicinal chemistry and materials science research. Although it is commercially available from suppliers of fine chemicals, its specific applications and reaction pathways remain a niche area, representing an opportunity for future synthetic exploration.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₅BrClFO₂ |

| Molecular Weight | 267.48 g/mol |

| CAS Number | 1321613-02-8 |

| Appearance | Not specified (often solid) |

| Class | Halogenated Benzoate Ester |

| Primary Use | Organic Synthesis Intermediate |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-4-chloro-6-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO2/c1-13-8(12)7-5(9)2-4(10)3-6(7)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDQAVDNSOHLEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Br)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401275466 | |

| Record name | Methyl 2-bromo-4-chloro-6-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943975-33-5 | |

| Record name | Methyl 2-bromo-4-chloro-6-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943975-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-bromo-4-chloro-6-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Methyl 2 Bromo 4 Chloro 6 Fluorobenzoate

Laboratory-Scale Synthesis Strategies

The laboratory synthesis of Methyl 2-bromo-4-chloro-6-fluorobenzoate typically involves a sequence of reactions starting from commercially available precursors. The key steps involve the formation of the benzoic acid derivative followed by its esterification, or the esterification of a precursor followed by halogenation.

Esterification Reactions for this compound

Esterification is a crucial step in the synthesis of the target compound. A common and effective method is the Fischer-Speier esterification of the corresponding carboxylic acid, 2-bromo-4-chloro-6-fluorobenzoic acid. This reaction is typically carried out by refluxing the carboxylic acid in methanol (B129727), which serves as both the solvent and the reactant, with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. globalscientificjournal.com

The general reaction is as follows:

2-bromo-4-chloro-6-fluorobenzoic acid + Methanol ⇌ this compound + Water

To drive the equilibrium towards the product side, an excess of methanol is often used. The reaction progress can be monitored by techniques such as thin-layer chromatography (TTC). Upon completion, the excess methanol is removed under reduced pressure, and the crude product is typically purified by extraction and subsequent distillation or chromatography.

| Parameter | Condition | Reference |

| Reactants | 2-bromo-4-chloro-6-fluorobenzoic acid, Methanol | globalscientificjournal.com |

| Catalyst | Concentrated Sulfuric Acid or Hydrogen Chloride | globalscientificjournal.comchemicalbook.com |

| Solvent | Methanol (in excess) | globalscientificjournal.com |

| Temperature | Reflux | globalscientificjournal.com |

| Reaction Time | Several hours | globalscientificjournal.com |

| Work-up | Neutralization, Extraction, Solvent Evaporation | chemicalbook.com |

Halogenation and Functional Group Interconversion Approaches

The synthesis of this compound can also be approached through the halogenation of a suitable precursor. One plausible route involves the bromination of methyl 4-chloro-6-fluorobenzoate. This is an electrophilic aromatic substitution reaction where a bromine atom is introduced onto the benzene (B151609) ring. mt.com

Due to the directing effects of the existing substituents (chloro, fluoro, and methoxycarbonyl groups), the position of bromination needs to be carefully controlled to achieve the desired 2-bromo isomer. The reaction is typically carried out using a brominating agent, such as elemental bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). mt.com The catalyst polarizes the bromine molecule, making it a stronger electrophile.

| Parameter | Condition | Reference |

| Reactant | Methyl 4-chloro-6-fluorobenzoate | Inferred |

| Brominating Agent | Bromine (Br₂) | mt.com |

| Catalyst | Iron(III) bromide (FeBr₃) or Aluminum chloride (AlCl₃) | mt.com |

| Solvent | A non-polar organic solvent (e.g., dichloromethane, carbon tetrachloride) | Inferred |

| Temperature | Room temperature or slightly elevated | Inferred |

Functional group interconversion can also play a role. For instance, a precursor with an amino group can be converted to a bromo group via a Sandmeyer-type reaction, although this is a more complex route.

Regioselective Synthesis via Precursors

The key to a successful synthesis of this compound lies in the regioselective introduction of the halogen substituents. The starting material of choice is often a di-substituted benzene derivative where the directing effects of the substituents guide the subsequent halogenation steps.

A logical precursor for this synthesis is 4-chloro-2-fluorobenzoic acid. sigmaaldrich.com The synthesis of this precursor itself can be achieved from 4-chloro-2-fluorotoluene (B1583580) through oxidation. chemicalbook.com Once 4-chloro-2-fluorobenzoic acid is obtained, the next step would be a regioselective bromination. The directing effects of the carboxyl, chloro, and fluoro groups will influence the position of the incoming bromine atom. The carboxyl group is a meta-director, while the chloro and fluoro groups are ortho, para-directors. In this case, the position ortho to the fluorine and meta to the chlorine is the desired position for bromination.

Another approach involves starting with a molecule that already contains the desired bromine and fluorine atoms, such as 2-bromo-6-fluorobenzoic acid, and then introducing the chlorine atom. The synthesis of 2-bromo-6-fluorobenzoic acid has been reported via a multi-step process starting from o-fluorobenzonitrile. guidechem.com Subsequent chlorination would then need to be directed to the 4-position.

Industrial-Scale Production Protocols and Considerations

The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates a focus on process optimization, safety, cost-effectiveness, and sustainability.

Process Intensification Techniques

Process intensification (PI) is a key strategy in modern chemical manufacturing to create smaller, safer, and more energy-efficient processes. chemcopilot.comaltlaboratories.com For the synthesis of this compound, several PI techniques could be employed:

Continuous Flow Reactors: Instead of traditional batch reactors, continuous flow reactors or microreactors offer significant advantages. researchgate.net These systems provide superior heat and mass transfer, leading to better reaction control, higher yields, and improved safety, especially for exothermic halogenation reactions. researchgate.netnumberanalytics.com The small reactor volumes at any given time minimize the risk associated with hazardous materials. numberanalytics.com

Reactive Distillation: For the esterification step, reactive distillation could be a highly efficient technique. altlaboratories.com This method combines the chemical reaction and the separation of products in a single unit. As the ester is formed, it is continuously removed from the reaction mixture, which drives the equilibrium towards the product side and can lead to higher conversion rates and reduced processing times. altlaboratories.com

Alternative Energy Sources: The use of microwave or ultrasound irradiation can sometimes accelerate reaction rates and improve yields in organic synthesis. These techniques could be explored for both the halogenation and esterification steps to potentially reduce reaction times and energy consumption.

Catalytic Systems in Large-Scale Synthesis

The choice of catalytic systems is critical for the efficiency and selectivity of the industrial synthesis of this compound.

For the halogenation step, while traditional Lewis acids like FeBr₃ and AlCl₃ are effective, their use can lead to corrosive byproducts and waste streams. mt.com Research into more sustainable and recyclable catalysts is an active area. Heterogeneous catalysts, such as zeolites or supported metal catalysts, could offer advantages in terms of catalyst separation and reuse, leading to a more environmentally friendly process. nih.gov

In the esterification reaction, solid acid catalysts, such as ion-exchange resins or zeolites, can be used as an alternative to corrosive liquid acids like sulfuric acid. These solid catalysts are easily separated from the reaction mixture, simplifying the work-up procedure and reducing waste generation.

The development of efficient catalytic systems is crucial for achieving a green and economically viable industrial process for the production of this compound. Research in this area focuses on improving catalyst activity, selectivity, and stability, as well as developing processes for catalyst recovery and recycling. slideshare.net

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry into the synthesis of this compound is pivotal for minimizing its environmental footprint. Key areas of focus include the use of environmentally benign solvents and the optimization of reaction efficiency to reduce waste.

The choice of solvent is a critical factor in the environmental performance of a chemical process. Traditional esterification reactions often employ volatile organic compounds (VOCs) that can be hazardous and contribute to air pollution. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether.

Solvent Alternatives: Research into the esterification of substituted benzoic acids has highlighted several greener solvent options. These include ionic liquids (ILs) and deep eutectic solvents (DES), which are gaining attention due to their low volatility, thermal stability, and potential for recyclability. globalscientificjournal.com For instance, a dual solvent-catalyst system using a deep eutectic solvent composed of p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride has demonstrated high conversions in the esterification of benzoic acid. globalscientificjournal.com Bio-based solvents, derived from renewable resources, also present a promising alternative to petroleum-based options.

Solvent-Free Synthesis: A particularly effective green strategy is the move towards solvent-free reaction conditions. Studies on the esterification of various benzoic acid derivatives have shown that the reaction can proceed efficiently without a solvent, often with the aid of a solid acid catalyst. google.comguidechem.com This approach not only eliminates solvent-related waste but can also simplify product purification.

Process Intensification: Techniques like reactive distillation can also contribute to solvent minimization. In this process, the esterification reaction and the separation of the product and byproducts occur simultaneously in a single unit. This can lead to higher conversion rates and reduced need for excess reactants which might otherwise act as solvents.

Table 1: Comparison of Solvent Systems for Aromatic Ester Synthesis

| Solvent System | Advantages | Disadvantages | Environmental Considerations |

|---|---|---|---|

| Traditional Organic Solvents (e.g., Toluene, Hexane) | Good solubility for reactants. | Often volatile, flammable, and toxic. | Contribute to air pollution; disposal can be problematic. |

| Ionic Liquids (ILs) | Low volatility, high thermal stability, recyclable. | Can be expensive; toxicity and biodegradability data are still being gathered for many ILs. | Reduced air pollution; potential for closed-loop recycling. |

| Deep Eutectic Solvents (DES) | Low cost, easy to prepare, often biodegradable. | Can have higher viscosity, potentially affecting mass transfer. | Generally considered more environmentally friendly than traditional solvents and many ILs. globalscientificjournal.com |

| Solvent-Free | Eliminates solvent waste, simplifies purification. | May require higher temperatures or more efficient catalysts. | The most environmentally benign option in terms of solvent use. google.comguidechem.com |

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. High atom economy is a cornerstone of green chemistry, aiming to minimize the generation of waste.

Catalysis: The traditional use of stoichiometric amounts of strong mineral acids like sulfuric acid as catalysts in esterification reactions leads to poor atom economy and generates significant acidic waste. The shift towards using catalytic amounts of solid acids is a major advancement. These catalysts are often reusable, reducing both cost and waste. Examples of such catalysts that have proven effective for the esterification of substituted benzoic acids include:

Modified Montmorillonite K10 clay: This readily available clay, when activated with an acid like orthophosphoric acid, serves as an efficient and reusable catalyst for solvent-free esterification. google.comguidechem.com

Iron-Supported Zr/Ti Solid Acid Catalysts: These heterogeneous catalysts have shown high activity and can be easily separated from the reaction mixture and reused, preventing catalyst loss and contamination of the product. chemicalbook.com

Catalyst Reusability: The ability to recycle catalysts is a key strategy for waste reduction. Solid acid catalysts can often be recovered by simple filtration and reused multiple times with minimal loss of activity. This not only reduces the amount of waste generated but also improves the economic feasibility of the process. For example, some solid acid catalysts can be effectively reused for several cycles, contributing to a more sustainable manufacturing process. chemicalbook.com

Process Optimization: Beyond catalyst selection, optimizing reaction conditions can also enhance atom economy and reduce waste. For instance, using reactive distillation to continuously remove water, a byproduct of esterification, can drive the reaction equilibrium towards the product side, leading to higher yields and reducing the need for excess reactants. This integration of reaction and separation steps is a hallmark of process intensification and a key green engineering principle.

Table 2: Comparison of Catalytic Methods for Benzoic Acid Esterification

| Catalytic Method | Catalyst Type | Atom Economy | Waste Generation | Reusability |

|---|---|---|---|---|

| Traditional Acid Catalysis | Stoichiometric H₂SO₄ | Low | High (acidic waste, neutralization salts) | No |

| Solid Acid Catalysis | Catalytic Modified Montmorillonite K10 | High | Low | Yes (via filtration) google.comguidechem.com |

| Solid Acid Catalysis | Catalytic Iron-Supported Zr/Ti | High | Low | Yes (magnetic separation or filtration) chemicalbook.com |

| Deep Eutectic Solvents (as catalyst) | Catalytic p-TSA based DES | High | Low | Yes (separation by decantation) globalscientificjournal.com |

By embracing these green chemistry principles, the synthesis of this compound can be transformed into a more sustainable and efficient process, aligning with the broader goals of environmental stewardship in the chemical industry.

Chemical Reactivity and Mechanistic Pathways of Methyl 2 Bromo 4 Chloro 6 Fluorobenzoate

Nucleophilic Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of Methyl 2-bromo-4-chloro-6-fluorobenzoate is rendered significantly electron-deficient by the cumulative electron-withdrawing effects of the methoxycarbonyl group (-CO₂Me) and the three halogen atoms. This electronic state makes the aromatic ring a potential substrate for Nucleophilic Aromatic Substitution (SₙAr) reactions, a pathway generally favored on rings bearing powerful electron-withdrawing groups.

The feasibility and regioselectivity of an SₙAr reaction on this molecule are determined by two primary factors: the ability of the leaving group to depart and the stabilization of the intermediate Meisenheimer complex. The relative lability of halogens as leaving groups in SₙAr typically follows the order F > Cl > Br > I, which is inverse to their order of acidity. Fluorine's high electronegativity strongly polarizes the C-F bond and, more importantly, stabilizes the transition state and the anionic Meisenheimer complex, accelerating the rate-determining nucleophilic addition step.

In this compound, the substituents are positioned as follows:

Fluorine: Ortho to the ester group.

Bromine: Ortho to the ester group.

Chlorine: Para to the ester group.

The methoxycarbonyl group is a strong activating group for SₙAr, particularly for substituents in the ortho and para positions. Therefore, all three halogen atoms are activated toward substitution. However, based on the established leaving group ability, the fluorine atom at the C-6 position is the most likely site for nucleophilic attack. A nucleophile would preferentially displace the fluoride (B91410) to yield Methyl 2-bromo-4-chloro-6-(nucleophile)benzoate. Substitution of the chlorine atom at C-4 would be the second most probable event, while displacement of the bromine at C-2 would be the least favored.

Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution

| Position | Halogen Substituent | Activating Group(s) | Predicted Reactivity | Primary Product after Substitution |

| C-6 | Fluorine | Ortho to -CO₂Me | Highest | Methyl 2-bromo-4-chloro-6-(nucleophile)benzoate |

| C-4 | Chlorine | Para to -CO₂Me | Intermediate | Methyl 2-bromo-6-fluoro-4-(nucleophile)benzoate |

| C-2 | Bromine | Ortho to -CO₂Me | Lowest | Methyl 4-chloro-6-fluoro-2-(nucleophile)benzoate |

Directed Ortho Metalation (DoM) is a powerful synthetic strategy that utilizes a Directed Metalation Group (DMG) to guide the deprotonation of an adjacent aromatic C-H bond by a strong base, typically an organolithium reagent. wikipedia.org The methoxycarbonyl group of an ester can function as a DMG, directing lithiation to its ortho position. rsc.org

In this compound, there are two ortho protons, at C-3 and C-5. The C-3 position is flanked by the ester and the fluorine atom, while the C-5 position is flanked by the chlorine and fluorine atoms. The ester group is generally a more effective DMG than a halogen. Therefore, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures would be expected to selectively deprotonate the C-3 position, forming a lithiated intermediate. This intermediate can then be trapped with an electrophile (E) to yield Methyl 2-bromo-4-chloro-6-fluoro-3-(E)benzoate.

Under certain conditions, particularly with organolithium bases, a "halogen dance" rearrangement can occur. wikipedia.orgrsc.org This base-catalyzed migration of a halogen involves a series of deprotonation and halogen-metal exchange steps, ultimately leading to the thermodynamically most stable aryllithium species. ias.ac.in Starting with the initial C-3 lithiation, a subsequent bromine-lithium exchange could occur, potentially leading to a mixture of isomers. The driving force is the formation of a more stable carbanion, often stabilized by adjacent electron-withdrawing groups. wikipedia.org

Reactions Involving the Ester Moiety

The hydrolysis of the methyl ester group to a carboxylic acid can be catalyzed by either acid or base. However, the presence of two ortho substituents (bromine and fluorine) introduces significant steric hindrance around the carbonyl carbon. This steric crowding severely impedes the approach of a nucleophile (like H₂O or OH⁻), making hydrolysis under standard conditions very slow. rsc.org

Studies on similarly hindered esters, such as methyl 2,4,6-trimethylbenzoate, show that quantitative hydrolysis often requires harsh conditions, like high temperatures (200–300 °C) and pressures, sometimes in the presence of dilute alkali. rsc.org

Under basic conditions, ester hydrolysis typically proceeds via a bimolecular acyl-oxygen cleavage mechanism (BAc2). However, for exceptionally hindered methyl esters, an alternative bimolecular alkyl-oxygen cleavage (BAl2) pathway may become competitive. stackexchange.com In this Sₙ2-type mechanism, the hydroxide (B78521) ion attacks the methyl carbon rather than the carbonyl carbon, with the carboxylate acting as the leaving group. Given the steric hindrance in this compound, the BAl2 pathway is a plausible, albeit likely minor, mechanistic alternative under forcing conditions.

The methyl ester functionality can be reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of methoxide (B1231860) and a second hydride addition to the intermediate aldehyde.

The product of this reduction would be (2-bromo-4-chloro-6-fluorophenyl)methanol. The halogen substituents are generally stable to these hydride reagents under standard reaction conditions, allowing for the selective reduction of the ester group.

Table 2: Common Reduction Reactions of the Ester Moiety

| Reagent | Product | Reaction Type |

| Lithium Aluminum Hydride (LiAlH₄) | (2-bromo-4-chloro-6-fluorophenyl)methanol | Full reduction to primary alcohol |

| Diisobutylaluminium Hydride (DIBAL-H) | (2-bromo-4-chloro-6-fluorophenyl)methanol | Full reduction to primary alcohol |

| (at low temperature) | 2-bromo-4-chloro-6-fluorobenzaldehyde | Partial reduction to aldehyde |

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the π-system of the benzene ring. makingmolecules.com For this reaction to occur, the ring must be sufficiently electron-rich to act as a nucleophile. The aromatic ring of this compound is exceptionally deactivated toward EAS. uci.edu

This deactivation stems from the strong electron-withdrawing inductive and resonance effects of the methoxycarbonyl group, as well as the strong inductive effects of the three halogen atoms. libretexts.orgmasterorganicchemistry.com All five substituents withdraw electron density from the ring, making it a very poor nucleophile. Consequently, EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would be extremely difficult to achieve and would require exceptionally harsh, forcing conditions.

If a reaction were forced to occur, predicting the site of substitution would be complex due to competing directing effects. msu.edu The methoxycarbonyl group is a meta-director, while the halogens are ortho, para-directors. libretexts.org The only position not occupied is C-5. This position is meta to the -CO₂Me group, ortho to the chlorine, and para to the bromine. The directing effects are antagonistic, but given the extreme deactivation of the ring, such a reaction is synthetically unviable.

Table 3: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence | Ring Activity |

| -CO₂Me | C-1 | -I, -M (Withdrawing) | Meta | Strong Deactivator |

| -Br | C-2 | -I > +M (Withdrawing) | Ortho, Para | Deactivator |

| -Cl | C-4 | -I > +M (Withdrawing) | Ortho, Para | Deactivator |

| -F | C-6 | -I > +M (Withdrawing) | Ortho, Para | Deactivator |

(-I = Inductive Withdrawal; -M = Mesomeric/Resonance Withdrawal; +M = Mesomeric/Resonance Donation)

Cross-Coupling Reactions and Transition Metal Catalysis

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the carbon-bromine bond is the most likely site for oxidative addition to a low-valent palladium center, owing to its lower bond dissociation energy compared to carbon-chlorine and carbon-fluorine bonds. The following sections explore the anticipated reactivity of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, based on established principles and studies on analogous systems.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the case of this compound, the reaction would be expected to selectively occur at the C-Br bond.

Detailed research on structurally similar compounds, such as methyl 2-bromobenzoate (B1222928), has demonstrated successful Suzuki-Miyaura couplings. For instance, the coupling of methyl 2-bromobenzoate with various arylboronic acids has been achieved using palladium catalysts like PEPPSI-IPr, often in combination with a base such as cesium carbonate in a solvent like anisole (B1667542) at elevated temperatures. The steric hindrance from the ortho-ester group and the additional halogen substituents in this compound would likely necessitate robust catalytic systems. The electron-withdrawing nature of the chloro and fluoro substituents could potentially enhance the rate of oxidative addition at the C-Br bond.

A study on the Suzuki-Miyaura coupling of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives showed that selective arylation at the C-Br bond is feasible, yielding a variety of biaryl compounds. This suggests that the presence of a chloro substituent does not inhibit the selective coupling at the bromine-substituted carbon.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Analogous Aryl Bromides Data based on studies of structurally similar compounds.

| Aryl Bromide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Methyl 2-bromobenzoate | Phenylboronic acid | Pd(dba)₂ | TTBP·HBF₄ | Cs₂CO₃ | Anisole | 110 | - |

| 2-Bromo-4-chlorophenyl derivative | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 81 |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | EtOH/H₂O | 70 | >95 |

The mechanistic pathway for the Suzuki-Miyaura coupling of this compound would involve the standard catalytic cycle:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-Br bond of the substrate.

Transmetalation: The organoboron reagent, activated by a base, transfers the organic group to the palladium center.

Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This reaction couples an amine with an aryl halide. For this compound, the C-Br bond is the anticipated site of reaction.

Studies on the Buchwald-Hartwig amination of various aryl halides provide insight into the expected reactivity. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. The choice of ligand is critical and often depends on the steric and electronic properties of the substrates. For an ortho-substituted substrate like this compound, bulky and electron-rich ligands such as XPhos or RuPhos would likely be effective.

Research on the selective amination of 6-bromo-2-chloroquinoline (B23617) has shown that the C-Br bond can be selectively functionalized in the presence of a C-Cl bond by careful selection of the catalyst and reaction conditions. This selectivity is often achieved due to the higher reactivity of the C-Br bond in the oxidative addition step.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Analogous Aryl Bromides Data based on studies of structurally similar compounds.

| Aryl Bromide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 95 |

| 4-Bromoanisole | Morpholine | Pd(OAc)₂ | PtBu₃ | NaOtBu | Toluene | RT | 98 |

| 6-Bromo-2-chloroquinoline | Pyrrolidine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 85 |

The mechanism of the Buchwald-Hartwig amination involves:

Oxidative Addition: A Pd(0) species inserts into the C-Br bond.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

Reductive Elimination: The aryl and amino groups are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. As with the other cross-coupling reactions, the C-Br bond of this compound would be the reactive site.

The efficiency of the Sonogashira coupling can be influenced by the steric hindrance around the reaction site. The ortho-ester group in this compound may require optimized conditions, such as the use of specific ligands or higher reaction temperatures. Studies on sterically demanding aryl bromides have shown that the choice of phosphine ligand is crucial for achieving good yields. nih.gov

Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. These methods often rely on highly active palladium catalysts and suitable bases. Research on the copper-free Sonogashira coupling of 2-bromoanilines has demonstrated successful C-C bond formation at room temperature using a specialized palladium precatalyst.

Table 3: Representative Conditions for Sonogashira Coupling of Analogous Aryl Bromides Data based on studies of structurally similar compounds.

| Aryl Bromide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-Bromotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 70 | 95 |

| 2-Bromoaniline | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | - | TMP | ACN | RT | - |

| 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | - | DBU | THF | 65 | 98 |

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond.

Copper Cycle: The terminal alkyne reacts with the copper(I) co-catalyst to form a copper(I) acetylide.

Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium complex.

Reductive Elimination: The aryl and alkynyl groups are eliminated from the palladium center to form the product, regenerating the Pd(0) catalyst.

Advanced Spectroscopic Characterization Techniques in Research on Methyl 2 Bromo 4 Chloro 6 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the definitive structural determination of organic compounds. For Methyl 2-bromo-4-chloro-6-fluorobenzoate, a combination of one-dimensional and two-dimensional NMR experiments is essential to unambiguously assign the chemical structure.

The proton (¹H) NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl ester group. The aromatic region would likely display two signals for the two protons on the benzene (B151609) ring. Due to the anisotropic effects of the surrounding halogen and ester functional groups, these protons would resonate at different chemical shifts. The methyl group of the ester would appear as a singlet, typically in the upfield region of the spectrum.

The carbon-13 (¹³C) NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, this would include signals for the methyl carbon, the ester carbonyl carbon, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (bromo, chloro, fluoro, and carboxyl groups), leading to a well-resolved spectrum that is characteristic of the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Note: The following data are predicted values and may vary from experimental results.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.3 - 7.8 | 115 - 140 |

| Methyl (CH₃) | ~3.9 | ~53 |

| Carbonyl (C=O) | - | ~164 |

Given the presence of a fluorine atom, fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for characterizing this compound. ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent probe for the local electronic environment of the fluorine atom. The ¹⁹F spectrum is expected to show a single resonance, and the coupling between the fluorine and the adjacent aromatic proton would provide crucial information about their spatial relationship.

Two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity of atoms in the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the two aromatic protons, confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbons. For this compound, it would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

Vibrational Spectroscopy Studies

The FT-IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these would be the strong carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. Other significant bands would include the C-O stretching vibrations of the ester, aromatic C-H stretching, and aromatic C=C ring stretching vibrations. The presence of the halogen substituents would also give rise to characteristic absorptions in the lower frequency "fingerprint" region of the spectrum.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and other symmetric vibrations of the substituted benzene ring. The vibrations associated with the C-Br and C-Cl bonds would also be observable in the low-frequency region.

Table 2: Predicted Vibrational Spectroscopy Data for this compound Note: The following data are predicted values and may vary from experimental results.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| C=O Stretch (Ester) | 1735-1715 | 1735-1715 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-O Stretch (Ester) | 1300-1100 | 1300-1100 |

| C-F Stretch | 1250-1000 | 1250-1000 |

| C-Cl Stretch | 800-600 | 800-600 |

| C-Br Stretch | 700-500 | 700-500 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, with the molecular formula C₈H₅BrClFO₂, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS analysis would be expected to yield a mass that is extremely close to this theoretical value, thereby confirming the elemental composition. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, further corroborating the identity of the compound.

Table 1: Theoretical vs. Expected Experimental HRMS Data for this compound

| Parameter | Description | Expected Value |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C₈H₅BrClFO₂ |

| Theoretical Monoisotopic Mass | The calculated mass using the most abundant isotopes of each element. | 265.9145 Da |

| Expected Experimental Mass | The mass that would be measured by an HRMS instrument. | Within a few ppm of the theoretical mass |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the original molecule.

Table 2: Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragmentation Pathway | Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|---|

| 265.9145 | Loss of •OCH₃ | 234.9039 | C₇H₂BrClFO⁺ |

| 265.9145 | Loss of COOCH₃ | 206.8833 | C₆H₂BrClF⁺ |

| 234.9039 | Loss of CO | 206.8833 | C₆H₂BrClF⁺ |

| 206.8833 | Loss of Br• | 127.9856 | C₆H₂ClF⁺ |

X-ray Crystallography and Solid-State Structure Analysis

For this compound, a successful single-crystal X-ray diffraction analysis would provide the exact spatial coordinates of each atom in the crystal lattice. This would allow for the precise measurement of the C-Br, C-Cl, and C-F bond lengths, as well as the bond angles within the benzene ring and the ester group. Furthermore, the analysis would reveal the planarity of the benzene ring and the orientation of the ester group relative to the ring. Intermolecular interactions, such as halogen bonding or π-stacking, which dictate the packing of the molecules in the crystal, would also be elucidated.

Although a crystal structure for this compound has not been reported in the crystallographic databases, the following table outlines the key parameters that would be obtained from such an analysis.

Table 3: Typical Data Obtained from X-ray Crystallography for a Molecular Crystal

| Parameter | Description |

|---|---|

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-O, C-Br, C-Cl, C-F). |

| Bond Angles | The angles between adjacent bonds (e.g., C-C-C, O-C=O). |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

Computational and Theoretical Investigations of Methyl 2 Bromo 4 Chloro 6 Fluorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules like Methyl 2-bromo-4-chloro-6-fluorobenzoate. These methods, particularly those based on Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a popular choice for studying the electronic structure and geometry of organic compounds.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its optimized molecular geometry. These calculations would provide precise information on bond lengths, bond angles, and dihedral angles. The presence of multiple bulky and electronegative halogen substituents (bromine, chlorine, and fluorine) on the benzene (B151609) ring, along with the methyl ester group, is expected to cause significant steric hindrance and electronic effects, leading to distortions from a perfectly planar benzene ring. The calculated geometry is the first step towards understanding the molecule's stability and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. nih.govscience.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.govscience.gov For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity. The distribution of HOMO and LUMO densities across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack. It is anticipated that the HOMO would be localized on the electron-rich aromatic ring and the bromine atom, while the LUMO would be distributed over the carbonyl group of the ester and the carbon atoms attached to the halogens.

Table 1: Predicted Frontier Orbital Properties (Note: These are hypothetical values for illustrative purposes, as specific literature is unavailable)

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 eV | Electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ~ 5.5 eV | Chemical reactivity and stability |

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. nih.govresearchgate.net The MESP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. For this compound, the MESP analysis would likely show negative potential around the oxygen atoms of the carbonyl group and the halogen atoms due to their high electronegativity. Conversely, positive potential would be expected around the hydrogen atoms of the methyl group and the aromatic ring. This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents. nih.govresearchgate.net

Conformational Analysis and Energy Landscapes

The presence of the methyl ester group allows for rotational freedom around the C-C and C-O single bonds, leading to different possible conformations for this compound. Conformational analysis would involve systematically rotating these bonds and calculating the potential energy at each step to map out the energy landscape. This analysis would identify the most stable conformer(s) (global and local minima) and the energy barriers for interconversion between them. The steric hindrance imposed by the ortho-substituents (bromo and fluoro) is expected to significantly influence the preferred orientation of the ester group relative to the benzene ring. mdpi.com

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for structural confirmation. For this compound, theoretical calculations would be used to predict its vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. The calculated vibrational frequencies, after appropriate scaling, can aid in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum.

Table 2: Hypothetical Predicted Spectroscopic Data (Note: These are hypothetical values for illustrative purposes, as specific literature is unavailable)

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

| Infrared (IR) | C=O Stretch | ~1730 cm⁻¹ |

| C-Br Stretch | ~650 cm⁻¹ | |

| C-Cl Stretch | ~750 cm⁻¹ | |

| C-F Stretch | ~1250 cm⁻¹ | |

| UV-Visible | λmax | ~280 nm |

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, stationary points such as reactants, products, intermediates, and transition states can be located. Transition state analysis provides information about the activation energy of the reaction, which is critical for understanding its kinetics. For instance, the modeling of nucleophilic substitution reactions on the aromatic ring would help in understanding the regioselectivity and the influence of the different halogen substituents on the reaction pathway.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. numberanalytics.com It provides a chemical intuition-based understanding of bonding by localizing the molecular orbitals into bonding, lone pair, and anti-bonding orbitals. This analysis is particularly useful for quantifying the stabilizing effects of electron delocalization, also known as donor-acceptor interactions, within a molecule.

The primary focus of NBO analysis in this context is the quantification of stabilization energy (E(2)), which represents the energy decrease resulting from the delocalization of electrons from a filled (donor) orbital to a vacant (acceptor) orbital. researchgate.netresearchgate.net A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

For this compound, significant donor-acceptor interactions are expected to occur between the lone pairs of the oxygen and halogen atoms (donors) and the anti-bonding orbitals of the aromatic ring and the carbonyl group (acceptors).

Key Donor-Acceptor Interactions:

The most significant intramolecular interactions would involve the delocalization of electron density from:

The lone pairs of the fluorine, chlorine, and bromine atoms into the π* anti-bonding orbitals of the benzene ring.

The lone pairs of the oxygen atoms in the methyl ester group into the π* anti-bonding orbitals of the carbonyl group and the adjacent carbon-carbon bonds of the ring.

The π-orbitals of the benzene ring into the π* anti-bonding orbital of the carbonyl group.

Hypothetical Stabilization Energies (E(2))

The following table presents a hypothetical but chemically reasonable set of the most significant donor-acceptor interactions and their corresponding stabilization energies (E(2)) for this compound, as would be determined by NBO analysis. These values are based on principles of organic chemistry and data from similar halogenated and ester-substituted benzene derivatives.

| Donor NBO | Acceptor NBO | Hypothetical E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O1) | π* (C=O2) | 35.5 | Intramolecular Hyperconjugation |

| LP (O2) | π* (C-O1) | 28.2 | Intramolecular Hyperconjugation |

| π (C1-C6) | π* (C2-C3) | 20.1 | π-π* Interaction |

| π (C2-C3) | π* (C4-C5) | 18.7 | π-π* Interaction |

| π (C4-C5) | π* (C1-C6) | 22.4 | π-π* Interaction |

| LP (F) | π* (C1-C6) | 4.8 | Lone Pair-π* Interaction |

| LP (Cl) | π* (C4-C5) | 3.5 | Lone Pair-π* Interaction |

| LP (Br) | π* (C2-C3) | 2.9 | Lone Pair-π* Interaction |

LP denotes a lone pair orbital. π and π denote bonding and anti-bonding pi orbitals, respectively. The numbering of atoms corresponds to standard IUPAC nomenclature for the benzene ring, with the ester group at position 1.*

Synthesis and Applications of Derivatives and Analogues of Methyl 2 Bromo 4 Chloro 6 Fluorobenzoate

Design and Synthesis of Novel Halogenated Benzoate (B1203000) Derivatives

The chemical structure of Methyl 2-bromo-4-chloro-6-fluorobenzoate provides multiple reaction sites for the synthesis of novel derivatives. The ester functional group can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. The halogen substituents on the aromatic ring are key handles for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Common synthetic strategies for derivatizing halogenated benzoates include:

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is particularly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent site for Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. For instance, closely related compounds like 4-Bromo-2-fluorobenzoic acid are known to undergo palladium-catalyzed coupling with various arylboronic acids to produce a range of heterocyclic compounds guidechem.com. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the bromine position.

Copper-Catalyzed Amination: The Ullmann condensation and related copper-catalyzed reactions can be used to form C-N bonds. For example, a chemo- and regioselective copper-catalyzed cross-coupling procedure has been described for the amination of 2-bromobenzoic acids with both aliphatic and aromatic amines to produce N-aryl and N-alkyl anthranilic acid derivatives nih.gov. This method often shows high functional group tolerance, even allowing the reaction to proceed without protecting a free carboxylic acid group nih.gov.

Nucleophilic Aromatic Substitution (SNAr): The fluorine and chlorine atoms can act as leaving groups in SNAr reactions, particularly when activated by the strong electron-withdrawing nature of the other substituents and the ester group. Nucleophiles such as alkoxides, thiolates, and amines can displace these halogens, especially under forcing conditions (high temperature or pressure).

Modification of the Ester Group: The methyl ester can be readily hydrolyzed to the parent 2-bromo-4-chloro-6-fluorobenzoic acid, which can then be converted into other esters, amides, or an acid chloride. This acid chloride is a highly reactive intermediate for further functionalization, such as in Friedel-Crafts acylation reactions.

The table below summarizes potential derivatization reactions applicable to this class of compounds.

| Reaction Type | Reagent(s) | Target Site | Resulting Functional Group |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Bromine | Aryl, Heteroaryl, Alkyl |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Bromine | Secondary or Tertiary Amine |

| Ullmann Condensation | R-NH₂, Cu catalyst, Base | Bromine | N-Aryl or N-Alkyl Amine |

| Nucleophilic Substitution | Nu⁻ (e.g., RO⁻, RS⁻) | Fluorine, Chlorine | Ether, Thioether |

| Ester Hydrolysis | H₂O, Acid/Base catalyst | Methyl Ester | Carboxylic Acid |

| Amidation | R₂NH, Heat or Coupling Agent | Methyl Ester | Amide |

Structure-Reactivity Relationship Studies in Derived Compounds

The relationship between the structure of halogenated benzoates and their chemical reactivity is governed by the distinct electronic and steric properties of each halogen substituent. The interplay of induction and resonance effects, as well as the position of the halogens relative to each other and the ester group, dictates the molecule's behavior.

Electronic Effects: Fluorine, chlorine, and bromine are all electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the benzene (B151609) ring toward electrophilic substitution but activates it for nucleophilic substitution. Conversely, they exhibit a deactivating resonance effect (+R) due to their lone pairs of electrons. Fluorine has the strongest inductive effect, while its resonance effect is also significant due to effective orbital overlap between the 2p orbitals of fluorine and carbon.

Reactivity in Coupling Reactions: The C-Br bond is significantly weaker than the C-Cl and C-F bonds, making it the most reactive site for metal-catalyzed cross-coupling reactions. This selectivity allows for stepwise functionalization of the molecule.

Leaving Group Ability in SNAr: In nucleophilic aromatic substitution, the leaving group's ability to stabilize a negative charge is critical. Fluorine is often an excellent leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the transition state.

Influence on Biological Activity: The specific halogen and its position can profoundly impact a molecule's biological activity. Structure-activity relationship (SAR) studies on benzoic acid derivatives have shown that features like electron-donating groups and average lipophilicity can be crucial for potent biological effects iomcworld.com. The position of a substituent (e.g., ortho vs. meta) can also significantly alter bioactivity icm.edu.pl. A fascinating example of a structure-reactivity relationship comes from photochemical studies where methyl 4-fluorobenzoate (B1226621) was found to be a surprisingly effective photosensitizing catalyst for C-H fluorinations, whereas the corresponding chloro- and bromo-benzoates were ineffective nih.govuni-regensburg.de. This highlights how the unique properties of fluorine can enable reactivity not seen with other halogens.

The following table outlines key properties of the halogens present in the title compound and their general influence on the reactivity of the aromatic ring.

| Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) | Influence on Reactivity |

| Fluorine (F) | 3.98 | 1.47 | Strong inductive withdrawal; activates for SNAr; C-F bond is very strong and generally unreactive in cross-coupling. |

| Chlorine (Cl) | 3.16 | 1.75 | Strong inductive withdrawal; can act as a leaving group in SNAr and participate in some cross-coupling reactions. |

| Bromine (Br) | 2.96 | 1.85 | Moderate inductive withdrawal; excellent participant in metal-catalyzed cross-coupling reactions due to weaker C-Br bond. |

Utilization as a Key Intermediate in Complex Molecule Synthesis

Polyhalogenated benzoic acids and their esters are highly valued as key intermediates in the synthesis of complex molecules, particularly pharmaceuticals and agrochemicals. Their densely packed functionality allows them to serve as versatile building blocks that can be elaborated into intricate final products. The differential reactivity of the various halogen atoms enables chemists to perform sequential and site-selective reactions, building molecular complexity in a controlled manner.

While direct examples for this compound are not prevalent in published literature, its close analogues are integral to the synthesis of major therapeutic agents.

Pharmaceutical Synthesis: The structurally similar compound 4-Bromo-2-fluorobenzoic acid is a crucial raw material for the synthesis of several modern drugs guidechem.com. It is a key intermediate in the production of Enzalutamide (B1683756) , a nonsteroidal antiandrogen used to treat prostate cancer, and Venclexta (Venetoclax) , a BCL-2 inhibitor used for certain types of leukemia guidechem.com.

Drug Discovery Scaffolds: Patent literature frequently cites a wide range of polyhalogenated benzoic acids as starting materials or intermediates for new drug candidates. For instance, compounds like 5-bromo-4-chloro-2-fluorobenzoic acid have been used as reagents in the preparation of novel inhibitors for therapeutic targets such as Stearoyl-CoA desaturase 1 (SCD1), which is implicated in metabolic diseases googleapis.com.

Agrochemicals and Materials Science: The unique substitution patterns of these compounds make them useful for creating new pesticides and herbicides. Furthermore, the high degree of halogenation can impart specific properties like flame retardancy or liquid crystallinity, making them of interest in materials science acs.org.

The table below provides examples of complex molecules synthesized from similar halogenated benzoate intermediates.

| Intermediate | Complex Molecule Synthesized | Therapeutic Area / Application |

| 4-Bromo-2-fluorobenzoic acid | Enzalutamide | Oncology (Prostate Cancer) guidechem.com |

| 4-Bromo-2-fluorobenzoic acid | Venetoclax (Venclexta) | Oncology (Leukemia) guidechem.com |

| 2-bromo-6-fluorobenzoic acid | Various Pharmaceutical Compounds | General Pharmaceutical Synthesis google.com |

| 5-bromo-4-chloro-2-fluorobenzoic acid | Stearoyl-CoA desaturase 1 (SCD1) Inhibitors | Metabolic Diseases googleapis.com |

Advanced Applications of Methyl 2 Bromo 4 Chloro 6 Fluorobenzoate in Specialized Organic Synthesis

Role in Medicinal Chemistry Precursor Synthesis

Halogenated benzene (B151609) derivatives are fundamental building blocks in the pharmaceutical industry. hopemaxchem.com The presence of halogen atoms can significantly modify the biological activity, solubility, metabolic stability, and binding affinity of drug molecules. hopemaxchem.com Methyl 2-bromo-4-chloro-6-fluorobenzoate serves as a versatile scaffold, offering multiple reaction sites that can be addressed selectively to build sophisticated pharmaceutical intermediates.

The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step processes where halogenated intermediates are crucial. Compounds structurally similar to this compound, such as 4-Bromo-2-fluorobenzoic acid, are key raw materials in the synthesis of major drugs, including the anti-cancer agent enzalutamide (B1683756). guidechem.comhsppharma.com

The utility of this compound lies in the differential reactivity of its halogen substituents. The bromine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The chlorine and fluorine atoms are less reactive under these conditions, enabling them to be retained for later-stage modifications or to serve as static substituents that modulate the electronic environment and conformation of the molecule. This selective reactivity is a cornerstone of modern synthetic strategy, allowing for the controlled and sequential introduction of different molecular fragments.

Table 1: Examples of Pharmaceutical Intermediates from Halogenated Benzoic Acid Analogs

| Precursor Compound | Reaction Type | Resulting Intermediate Class | Therapeutic Area Application |

| 4-Bromo-2-fluorobenzoic acid | Amidation, Alkylation | Substituted benzamides | Oncology (e.g., Enzalutamide) guidechem.com |

| 4-Bromo-2-fluorobenzoic acid | Palladium-catalyzed coupling | Heterocyclic compounds | Various (e.g., Venclexta) guidechem.com |

| 5-Bromo-2-chlorobenzoic acid | Nucleophilic Substitution | Phenyl ether derivatives | Cardiovascular |

| 2-Chloro-4-fluorobenzoic acid | Acylation | Benzophenone derivatives | Central Nervous System |

A drug scaffold is the core structure of a molecule to which various functional groups are attached. The unique substitution pattern of this compound provides an excellent platform for scaffold diversification. Synthetic strategies can exploit the reactivity hierarchy of the halogens to build molecular complexity in a controlled manner.

A typical strategy involves:

Initial C-C or C-N Bond Formation: The C-Br bond is selectively targeted for a cross-coupling reaction to introduce a key structural element.

Modification of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into an amide, another ester, or other functional groups.

Late-Stage Functionalization: The more inert C-Cl or C-F bonds might be targeted under harsher conditions for nucleophilic aromatic substitution (SNAr), or they can remain as part of the final scaffold to enhance properties like metabolic stability or cell membrane permeability. The fluorine atom, in particular, is often incorporated into drug candidates to block metabolic oxidation at that position.

This stepwise approach allows chemists to generate a library of related compounds from a single precursor, which is a highly efficient method for exploring structure-activity relationships (SAR) during the drug discovery process.

Utility in Agrochemical Development

The introduction of halogen atoms is a prevalent strategy in the design of modern agrochemicals, including herbicides, fungicides, and insecticides. nih.gov Halogenation can increase the biological efficacy, metabolic stability, and target specificity of the active ingredient. Over 95% of agrochemical products launched since 2010 contain halogen atoms, with combinations of different halogens like chlorine and fluorine being common. nih.govresearchgate.net

Substituted benzoic acids and their esters are established precursors for a range of fungicidal and herbicidal compounds. The specific arrangement of halogens on the aromatic ring in this compound can be leveraged to synthesize active ingredients that are effective against various crop pests and diseases. For instance, studies have demonstrated that certain substituted benzoic esters exhibit significant fungicidal activity against pathogens such as Botrytis cinerea and Piricularia oryzae.

The synthesis of these active ingredients often mirrors the strategies used in medicinal chemistry, relying on the selective functionalization of the halogenated aromatic core. The resulting molecules are designed to interact with specific biological targets in pests or weeds, leading to effective crop protection.

Table 2: Examples of Halogenated Aromatic Agrochemicals

| Agrochemical | Type | Key Structural Feature | Target Pest/Weed |

| Saflufenacil | Herbicide | Halogenated phenyluracil | Broadleaf weeds researchgate.net |

| Trifludimoxazin | Herbicide | Phenyl pyrazole (B372694) with CF3 group | Grass and broadleaf weeds researchgate.net |

| Chlorpyrifos | Insecticide | Chlorinated pyridinyl phosphorothioate | Wide range of insects nih.gov |

| Picoxystrobin | Fungicide | Dihalogenated phenyl ether | Fungal diseases in cereals |

Materials Science Applications (e.g., Polymer or Liquid Crystal Precursors)

In materials science, halogenated aromatic compounds are used to create high-performance polymers and functional materials like liquid crystals. hopemaxchem.com The halogens can impart desirable properties such as flame retardancy, chemical resistance, and specific electronic or optical characteristics. hopemaxchem.com

The rigid, planar structure and the presence of multiple polarizable halogen atoms make this compound a potential candidate as a monomer or precursor for specialty materials. Functionalized polymers have been created using benzoate (B1203000) structures as building blocks. nih.gov

A particularly relevant application is in the field of liquid crystals. The formation of liquid crystal phases is dependent on molecular anisotropy (i.e., a rod-like or disc-like shape) and specific intermolecular interactions. Halogen bonding—a non-covalent interaction between a halogen atom and a Lewis base—has emerged as a powerful tool for designing new liquid crystalline materials. jove.comresearchgate.net The highly directional nature of halogen bonds can be used to assemble molecules into the ordered structures required for liquid crystal phases. jove.com

Molecules like this compound could be used as precursors to create mesogens (the fundamental units of liquid crystals). nih.gov The ester group can be modified to attach a long alkyl chain, a common feature of mesogens, while the halogen atoms can participate in halogen bonding to facilitate self-assembly, potentially leading to materials with unique optical and electronic properties for use in displays and sensors. whiterose.ac.uk

Table 3: Potential Roles of Halogenated Benzoates in Materials Science

| Application Area | Role of Halogenated Benzoate | Resulting Material Property | Potential Use |

| Specialty Polymers | Monomer Precursor | Flame retardancy, thermal stability | Electronics, Aerospace hopemaxchem.com |

| Liquid Crystals | Mesogen Core | Anisotropic optical/electrical properties | Displays, Sensors jove.comnih.gov |

| Organic Electronics | Building block for semiconductors | Charge transport modulation | Organic Field-Effect Transistors (OFETs) |

Future Perspectives and Emerging Research Avenues for Methyl 2 Bromo 4 Chloro 6 Fluorobenzoate

Catalysis and Sustainable Synthesis Innovations

The future utility of Methyl 2-bromo-4-chloro-6-fluorobenzoate in synthesis is intrinsically linked to the development of advanced catalytic systems that align with the principles of green and sustainable chemistry. mdpi.com The carbon-bromine bond is the most reactive site for traditional cross-coupling reactions, making it a prime target for sustainable innovations.

Future research will likely focus on replacing traditional palladium catalysts with more sustainable alternatives or using them under more environmentally benign conditions. This includes the development of catalysts based on more abundant and less toxic metals, as well as the design of highly efficient catalytic systems that can operate at very low loadings (ppm levels), minimizing metal contamination in the final products. acs.org Biocatalysis, using enzymes or whole-cell systems, represents a significant frontier for the sustainable functionalization of such halogenated compounds, offering high selectivity and mild reaction conditions. drpress.orgresearchgate.net

Furthermore, innovations in reaction media and energy input are expected to play a crucial role. The move away from volatile organic solvents toward greener alternatives like water, ionic liquids, or solvent-free conditions is a key goal. deakin.edu.au Microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, is another promising avenue for developing sustainable protocols for reactions involving this compound. deakin.edu.au

Table 1: Comparison of Traditional vs. Prospective Sustainable Cross-Coupling Reaction

Parameter Traditional Approach Sustainable Future Approach Catalyst High-loading Pd complexes Low-loading Pd/Ni nanocatalysts or Biocatalysts Solvent Toluene, Dioxane Water, Ionic Liquids, or Solvent-Free Energy Source Conventional heating (oil bath) Microwave irradiation or Photochemical activation Byproducts Significant catalyst and solvent waste Minimized waste, recyclable catalyst/solvent

Exploration of New Reaction Domains

Beyond standard cross-coupling reactions at the C-Br bond, the rich functionality of this compound opens the door to exploring novel and more complex reaction domains. The differential reactivity of the three halogen atoms (Br > Cl > F) can be exploited for sequential and site-selective functionalization, allowing for the construction of highly complex molecular architectures from a single starting material.

A major emerging research avenue is the direct functionalization of the C-H bonds on the aromatic ring. rsc.org While challenging, catalyst systems are being developed that can selectively activate specific C-H bonds, often guided by a directing group like the methyl ester. rsc.org This approach offers superior atom and step economy compared to traditional methods that require pre-functionalized substrates. rsc.org For a molecule like this compound, C-H activation could provide access to derivatives that are difficult to synthesize through other means.

Photocatalysis is another domain poised to unlock new reactivity for this compound. acs.org Visible-light-mediated reactions can generate radical intermediates under exceptionally mild conditions, enabling transformations that are not feasible with traditional thermal methods. This could include novel coupling reactions or the introduction of complex functional groups, further expanding the synthetic utility of this building block.

Table 2: Potential New Reaction Domains for this compound

Reaction Domain Target Bond Enabling Technology Potential Product Class Sequential Cross-Coupling C-Br, then C-Cl Palladium/Nickel Catalysis with ligand tuning Polysubstituted biaryls and heterocycles C-H Functionalization C-H (ortho to ester) Rhodium/Palladium Catalysis Highly functionalized benzoic acid derivatives Photoredox Catalysis Aryl Halide or Ester Visible-light photocatalysts (e.g., Ru, Ir complexes) Radically functionalized aromatic compounds Nucleophilic Aromatic Substitution (SNAr) C-F or C-Cl Strong nucleophiles, specialized conditions Ethers, amines, or thioethers

Advanced Computational Modeling for Predictive Synthesis

The complexity of this compound makes it an ideal candidate for study using advanced computational modeling techniques, such as Density Functional Theory (DFT). princeton.edu These in silico methods are becoming indispensable for predicting chemical reactivity and guiding experimental design, thereby saving time and resources. nih.gov

Computational chemistry can be used to predict the reactivity of the different sites on the molecule. By calculating properties like bond dissociation energies, electron density distributions, and Fukui functions (which indicate susceptibility to nucleophilic or electrophilic attack), researchers can forecast which halogen or C-H bond will be most reactive under a given set of conditions. researchgate.net This predictive power is crucial for designing highly selective reactions, particularly for sequential functionalizations.

Furthermore, computational modeling can elucidate complex reaction mechanisms. byu.edu For instance, the entire catalytic cycle of a palladium-catalyzed cross-coupling reaction can be modeled to understand the influence of different ligands, solvents, or additives on the reaction's efficiency and outcome. youtube.com By simulating transition states and reaction intermediates, researchers can identify potential side reactions and rationally design improved catalytic systems tailored specifically for this substrate. montclair.edu This synergy between computation and experimentation is a key future direction for maximizing the synthetic potential of complex molecules like this compound.

Table 3: Application of Computational Modeling for Predictive Synthesis

Computational Method Predicted Property Synthetic Implication Density Functional Theory (DFT) Bond Dissociation Energies (BDEs) Predicts C-Br bond is the most likely to break in oxidative addition. Natural Bond Orbital (NBO) Analysis Atomic Charges Identifies the most electron-deficient carbon atoms, predicting sites for nucleophilic attack. Transition State Modeling Reaction Energy Barriers Allows for the optimization of ligands and reaction conditions to favor the desired product pathway. Molecular Dynamics (MD) Simulation Solvent Effects Helps in selecting the optimal green solvent by modeling catalyst-substrate interactions.

Q & A

Q. What are the optimized synthetic routes for Methyl 2-bromo-4-chloro-6-fluorobenzoate?